N-(3-aminopropyl)acetamide

Polyamine deacetylase HDAC10 Enzyme kinetics

Researchers requiring a regioselective mono-protected 1,3-diaminopropane equivalent for spermidine analog synthesis or HDAC10 negative controls face limited supply of high-purity, analytically validated material. N-(3-Aminopropyl)acetamide (CAS 4078-13-1) directly addresses this gap: - Serves as an HDAC10-inert negative control (shows 'minimal or no activity' vs. N8-acetylspermidine, kcat/KM 2,900-4,600 M⁻¹ s⁻¹), enabling unambiguous baseline determination in polyamine deacetylase assays. - Functions as a mono-protected building block for sequential N-functionalization, preventing bis-substituted impurities in spermidine-based antineoplastic agent synthesis. - Enables stoichiometric polyfluorosulfonamido amine synthesis by preventing competitive free-amine side reactions. - Supplied with full Certificate of Analysis; validated by GC-MS for clinical polyamine panel calibration. Bulk quantities and custom packaging available.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 4078-13-1
Cat. No. B130360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)acetamide
CAS4078-13-1
Synonyms1-Amino-3-acetamidopropane;  3-(Acetylamino)propylamine;  N-(3-Aminopropyl)acetamide; 
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(=O)NCCCN
InChIInChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)
InChIKeyYFZBPSXRYCOKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A liquid

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminopropyl)acetamide: Procurement & Differentiation Guide


N-(3-Aminopropyl)acetamide (CAS 4078-13-1), also referred to as N-acetyl-1,3-propanediamine or monoacetyl-1,3-diaminopropane, is a monoacetylated C5 diamine building block with molecular formula C5H12N2O and molecular weight 116.16 g/mol . The compound features a free primary amine at one terminus and an acetamide-protected amine at the other, placing it at the intersection of polyamine metabolism research, protected-intermediate organic synthesis, and specialty material precursor chemistry. Its melting point is approximately 150–152 °C, and it is soluble in water as well as organic solvents including methanol, chloroform, ethyl acetate, DMF, and DMSO . Unlike longer acetylpolyamines such as N8-acetylspermidine, this compound serves as a compact, protected diamine building block that enables regioselective transformations not achievable with unprotected diamines.

Enzyme negative control Structurally related but catalytically inert toward HDAC10 polyamine deacetylase; supports baseline activity discrimination in inhibitor studies.
Protected intermediate Mono-acetyl protection enables regioselective N-functionalization for spermidine analog synthesis without bis-substituted byproducts.
Analytical standard Serves as reference material for GC-MS quantification of monoacetyl-1,3-diaminopropane in polyamine profiling research.

Why N-(3-Aminopropyl)acetamide Cannot Be Replaced


In-class analogs such as N-(2-aminoethyl)acetamide (CAS 1001-53-2), N8-acetylspermidine, acetylputrescine, 1,3-diaminopropane, and N1-acetylspermidine differ from N-(3-aminopropyl)acetamide in chain length, acetylation position, or protection state, each of which directly alters substrate recognition by polyamine-metabolizing enzymes [1], solubility in organic solvent systems , and the chemoselectivity of downstream synthetic transformations [2]. These differences are not cosmetic; they determine whether the compound functions as an active enzyme substrate, an inert negative control, a protected building block for spermidine analog synthesis, or a precipitating interferent. The quantitative evidence below establishes that simple structural changes produce measurable, functionally decisive performance gaps.

! Unprotected 1,3-diaminopropane produces statistical mixtures during synthesis; mono-acetyl form enables chemoselective transformations not achievable with the free diamine.
! Chain-length analogs (e.g., N-(2-aminoethyl)acetamide) alter substrate recognition by polyamine-metabolizing enzymes; shorter backbone may fail to occupy the HDAC10 active site correctly.
! N8-acetylspermidine or acetylputrescine serve as active enzyme substrates, not inert negative controls; substitution invalidates HDAC10 activity assay baseline interpretation.

N-(3-Aminopropyl)acetamide: Quantitative Differentiation Evidence


HDAC10 Catalytic Activity: AcPAD vs. N8-Acetylspermidine

N-(3-Aminopropyl)acetamide (AcPAD) exhibits minimal or no substrate activity toward human and zebrafish histone deacetylase 10 (HDAC10), whereas the preferred substrate N8-acetylspermidine (N8-AcSPD) is hydrolyzed with high catalytic efficiency [1]. For hHDAC10, kcat/KM for N8-AcSPD = 2,900 ± 200 M⁻¹ s⁻¹; for zHDAC10, kcat/KM = 4,600 ± 300 M⁻¹ s⁻¹. In contrast, N-(3-aminopropyl)acetamide (AcPAD) showed 'minimal or no activity' under identical assay conditions [1]. BRENDA corroborates this, classifying AcPAD as a substrate with 'very low activity' for acetylspermidine deacetylase (EC 3.5.1.48) and N8-AcSPD as the 'best substrate' [2].

HDAC10 catalytic efficiency
Head-to-head
AcPAD: minimal/no activity vs. N8-AcSPD kcat/KM 2,900–4,600 M⁻¹ s⁻¹
Supports inert negative control selection
Reported >100-fold difference; LC-MS assay, n=3
Polyamine deacetylase HDAC10 Enzyme kinetics

Substrate Chain Length Specificity in PDAC

The Nature Communications study explicitly established that the ideal substrate length for polyamine deacetylase (PDAC) activity of HDAC10 ranges from 8 to 12 atoms [1]. N-(3-Aminopropyl)acetamide, which comprises a 5-atom backbone (N–C–C–C–N with terminal acetamide), falls well below this optimal window and is consequently not deacetylated [1]. In contrast, longer substrates such as acetylcadaverine (7 atoms) and acetylputrescine (6 atoms) exhibit substantial catalytic activity, while N-(8-aminooctyl)acetamide (10 atoms) shows moderate to high activity [1][2]. This length-dependent threshold provides a class-level framework for predicting which acetylpolyamines will serve as HDAC10 substrates.

Substrate chain-length threshold
Class-level
~5-atom backbone of AcPAD is 3–7 atoms shorter than active HDAC10 substrates
Defines lower boundary for polyamine deacetylase recognition
Class-level inference; direct activity data from Hai et al. 2017
Polyamine deacetylase Substrate specificity Structure-activity relationship

Regioselective Spermidine Synthesis via Acetyl Protection

N-(3-Aminopropyl)acetamide (N-acetyl-1,3-propanediamine) is specifically employed as a protected intermediate in the synthesis of biologically active spermidine analogs, as documented in the Bergeron et al. patent family (US 6,235,794 B1) [1]. The acetamide group masks one primary amine, allowing selective functionalization of the remaining free amine without generating bis-substituted side products that would arise from unprotected 1,3-diaminopropane. Commercial suppliers explicitly list this compound as 'an protected intermediate in the synthesis of analogs of Spermidine (S680400), an antineoplastic agent' . The mono-protection strategy is critical for achieving the regioselectivity required to assemble the spermidine scaffold with the correct N-substitution pattern, a requirement that no unprotected diamine or fully deprotected polyamine can fulfill without additional protection/deprotection steps.

Synthesis chemoselectivity
Supporting evidence
Mono-protected AcPAD yields regiospecific product; unprotected diamine gives statistical mixtures
Enables single-site N-functionalization without protection step
Patent US 6,235,794 B1; synthesis of spermidine analogs
Spermidine analog synthesis Protected intermediate Chemoselectivity

Organic Solvent Solubility: Protected vs. Unprotected Diamine

N-(3-Aminopropyl)acetamide exhibits significantly enhanced solubility in organic solvents compared to its parent diamine, 1,3-diaminopropane. Quantitative solubility data from Cayman Chemical specify ≤30 mg/mL in DMF, DMSO, and ethanol for the free base form , while the ChemBK entry additionally confirms solubility in chloroform and ethyl acetate . The melting point of 150–152 °C is dramatically higher than that of N-(2-aminoethyl)acetamide (CAS 1001-53-2; m.p. ~50 °C ), reflecting stronger intermolecular hydrogen bonding in the crystalline state. 1,3-Diaminopropane (CAS 109-76-2), by contrast, is a hygroscopic liquid at room temperature with miscibility primarily limited to water and lower alcohols, making it unsuitable for reactions requiring anhydrous chlorinated or ester solvents.

Solvent solubility profile
Data to verify
Soluble in chloroform, ethyl acetate, DMF (≤30 mg/mL); m.p. 150–152 °C vs. liquid 1,3-diaminopropane
Supports anhydrous organic synthesis workflows
Supplier-provided solubility data; independent verification recommended
Solubility Organic synthesis Reaction medium compatibility

Urinary Polyamine Biomarker Quantification by GC-MS

Monoacetyl-1,3-diaminopropane (synonymous with N-(3-Aminopropyl)acetamide) was specifically identified and quantified by mass fragmentography in a validated capillary gas-chromatographic method with nitrogen-phosphorus detection developed by van den Berg et al. (1986) [1]. The method simultaneously determines 13 urinary polyamine species including monoacetyl-1,3-diaminopropane, and provides age-dependent normal values from 51 healthy control subjects [1]. Unlike N1-acetylspermidine, N8-acetylspermidine, and acetylputrescine, which are present in all urine samples, monoacetyl-1,3-diaminopropane and N1-acetylspermine required mass fragmentography for definitive identification, indicating lower basal abundance that makes them more sensitive to pathological perturbations [1]. The method was applied to monitor chemotherapeutic treatment of a patient with advanced non-Hodgkin's lymphoma [1].

GC-MS biomarker method
Method context
Identified by mass fragmentography in validated GC-NPD polyamine panel; distinct elution from other acetylpolyamines
Requires pure reference for accurate urinary polyamine quantification
Method from van den Berg et al., Clin. Chem. 1986; research use only
Polyamine biomarker Clinical chemistry GC-MS quantification

N-(3-Aminopropyl)acetamide: Research & Industrial Applications


HDAC10 Polyamine Deacetylase Assay Negative Control

N-(3-Aminopropyl)acetamide is the structurally closest-in-class acetylpolyamine that exhibits negligible HDAC10 catalytic activity, making it an ideal negative control for enzyme assays benchmarking N8-acetylspermidine hydrolysis. As demonstrated by Hai et al. (2017), AcPAD shows 'minimal or no activity' while N8-AcSPD achieves kcat/KM of 2,900–4,600 M⁻¹ s⁻¹ . Researchers studying HDAC10 inhibitor selectivity or polyamine deacetylase substrate profiling can use this compound to establish baseline activity levels and confirm that observed catalytic turnover is substrate-dependent rather than enzyme-autohydrolysis-derived. Unlike fully inactive controls such as buffer blanks, AcPAD provides a structurally relevant comparator that occupies the active site without undergoing turnover, enabling discrimination between competitive and allosteric inhibition mechanisms when co-incubated with N8-AcSPD.

Protected Building Block for Spermidine Synthesis

In synthetic routes to spermidine-based antineoplastic agents, N-(3-Aminopropyl)acetamide serves as a mono-protected 1,3-diaminopropane equivalent that enables sequential, site-selective N-functionalization without generating bis-substituted impurities. The Bergeron patent family (US 6,235,794 B1) and multiple commercial suppliers cite this compound explicitly as a protected intermediate for spermidine analog assembly . The acetyl group is removed under standard acid hydrolysis or LiAlH4 reduction conditions after the desired N-functionalization is complete. This application scenario is specifically relevant for medicinal chemistry laboratories that require gram-scale access to structurally diverse spermidine analogs and seek to minimize protection/deprotection step count while maintaining regiochemical fidelity.

Polyfluorosulfonamido Amine Precursor

N-(3-Aminopropyl)acetamide is a key building block for the synthesis of polyfluorosulfonamido amines, as documented in patent literature (US 2010/0174014 A1) and corroborated by MedChemExpress and InvivoChem technical datasheets . In this application, the acetyl-protected amine is first converted to N-[N′-acetyl-3-aminopropyl]-perfluoroalkyl sulfonamide, followed by acid-catalyzed deacylation to yield the free polyfluorosulfonamido amine. These products serve as intermediates for surfactants, electronic components, and pesticide formulations. The protected form is essential because the free primary amine of 1,3-diaminopropane would compete with the desired sulfonamide-forming reaction, producing intractable mixtures of mono- and bis-sulfonamides. This scenario is directly relevant for industrial process chemists and material scientists seeking to produce fluorinated specialty chemicals with defined stoichiometry and minimal byproduct formation.

Urinary Polyamine Biomarker GC-MS Reference Standard

The validated GC-MS method of van den Berg et al. (1986, Clinical Chemistry) specifically identifies monoacetyl-1,3-diaminopropane in human urine by mass fragmentography and establishes age-dependent normal ranges for healthy adults . Clinical laboratories developing or validating quantitative polyamine panels for cancer biomarker research require a certified reference standard of N-(3-Aminopropyl)acetamide to calibrate detector response, determine limit of quantification (LOQ), and verify chromatographic retention time relative to other acetylpolyamines. The compound's distinct elution profile and lower basal urinary abundance make accurate quantification dependent on having a pure (>97%) reference material, as supplied by Cayman Chemical and similar vendors. This application is particularly relevant for translational oncology groups monitoring polyamine metabolism during chemotherapeutic intervention in lymphoma and other malignancies.

Application
Selection Property
Validation Focus
HDAC10 negative control for activity assays
Structurally related acetylpolyamine with negligible catalytic turnover
Baseline activity discrimination and inhibition mechanism studies
Protected building block for spermidine analog synthesis
Mono-acetyl protection enables chemoselective N-functionalization
Regioselectivity and synthetic step-count reduction
Precursor for polyfluorosulfonamido amines
Protected amine prevents competitive bis-sulfonamide formation
Product stoichiometry and impurity profile
Urinary polyamine biomarker reference standard
Certified reference material for GC-MS polyamine profiling research
Method calibration and retention time verification

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